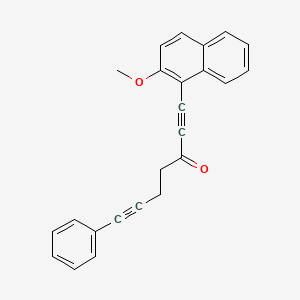
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diynone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxynaphthalene with a phenylhepta-diynone precursor under specific conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the use of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to around 100°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxynaphthalene moiety can engage in π-π stacking interactions, while the phenylhepta-diynone chain can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in the positioning and type of substituents.
5-amino-N’-(2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide: Contains a methoxynaphthalene moiety but has different functional groups and a distinct core structure.
Uniqueness: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is unique due to its combination of a methoxynaphthalene ring and a phenylhepta-diynone chain, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
917894-69-0 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18H,7,13H2,1H3 |
Clave InChI |
QKRXPTAGOMCWGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)CCC#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


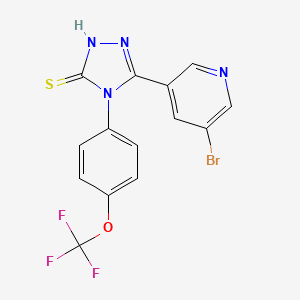
![N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide](/img/structure/B12618504.png)
![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
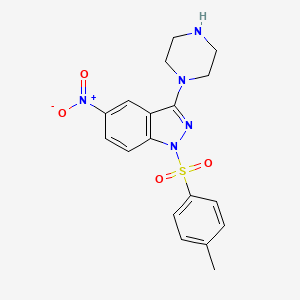
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

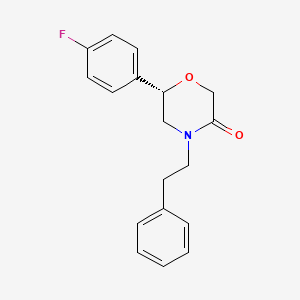
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

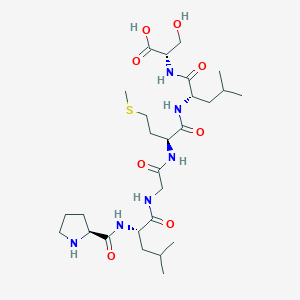
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
